molecular formula C12H15N5O5 B12359844 2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate

2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate

Cat. No.: B12359844
M. Wt: 309.28 g/mol
InChI Key: ZJCDXHDPYARAKV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate typically involves the acetylation of 2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethanol . The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate involves its conversion to active antiviral agents. For instance, in the case of acyclovir, the compound is phosphorylated by viral thymidine kinase to form acyclovir monophosphate, which is further phosphorylated to acyclovir triphosphate. This active form inhibits viral DNA polymerase, preventing viral DNA synthesis and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate is unique due to its specific role as an intermediate in the synthesis of acyclovir. Its structural features allow for efficient conversion to active antiviral agents, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H15N5O5

Molecular Weight

309.28 g/mol

IUPAC Name

2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate

InChI

InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)13-5-17(10)6-21-3-4-22-8(2)19/h5,9H,3-4,6H2,1-2H3,(H,14,16,18,20)

InChI Key

ZJCDXHDPYARAKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=O)C2C(=N1)N(C=N2)COCCOC(=O)C

Origin of Product

United States

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